3-iodo-N-{4-[(isopropylamino)sulfonyl]phenyl}-4-methoxybenzamide 3-iodo-N-{4-[(isopropylamino)sulfonyl]phenyl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000911
InChI: InChI=1S/C17H19IN2O4S/c1-11(2)20-25(22,23)14-7-5-13(6-8-14)19-17(21)12-4-9-16(24-3)15(18)10-12/h4-11,20H,1-3H3,(H,19,21)
SMILES: CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)I
Molecular Formula: C17H19IN2O4S
Molecular Weight: 474.3 g/mol

3-iodo-N-{4-[(isopropylamino)sulfonyl]phenyl}-4-methoxybenzamide

CAS No.:

Cat. No.: VC1000911

Molecular Formula: C17H19IN2O4S

Molecular Weight: 474.3 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-N-{4-[(isopropylamino)sulfonyl]phenyl}-4-methoxybenzamide -

Specification

Molecular Formula C17H19IN2O4S
Molecular Weight 474.3 g/mol
IUPAC Name 3-iodo-4-methoxy-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide
Standard InChI InChI=1S/C17H19IN2O4S/c1-11(2)20-25(22,23)14-7-5-13(6-8-14)19-17(21)12-4-9-16(24-3)15(18)10-12/h4-11,20H,1-3H3,(H,19,21)
Standard InChI Key XJDKMETZXXBXHQ-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)I
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator